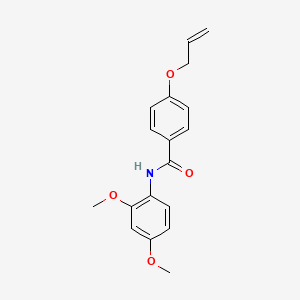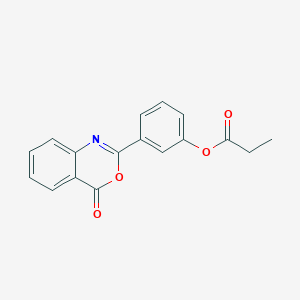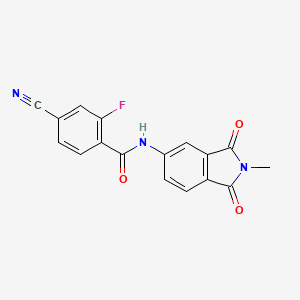
N-1-adamantyl-2-(2-ethoxy-4-formylphenoxy)acetamide
Vue d'ensemble
Description
N-1-adamantyl-2-(2-ethoxy-4-formylphenoxy)acetamide, also known as AFA, is a chemical compound that has been widely studied in the field of medicinal chemistry. AFA is a member of the adamantane family, which is a group of compounds that have a unique cage-like structure. AFA has been found to have a wide range of potential applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.
Mécanisme D'action
The exact mechanism of action of N-1-adamantyl-2-(2-ethoxy-4-formylphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and neuronal damage. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. Additionally, this compound has been found to inhibit the activity of certain signaling pathways that are involved in cancer growth and neuronal damage.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, cancer growth, and neuronal damage. This compound has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines, which are involved in the development of inflammatory conditions. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow or stop the growth of tumors. Finally, this compound has been found to protect neurons from damage by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1-adamantyl-2-(2-ethoxy-4-formylphenoxy)acetamide in lab experiments is that it has been shown to have a wide range of potential applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, which makes it a promising candidate for further study.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, this compound is a relatively complex molecule, which can make it difficult to synthesize and purify in large quantities.
Orientations Futures
There are several potential future directions for the study of N-1-adamantyl-2-(2-ethoxy-4-formylphenoxy)acetamide. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective than current methods. Additionally, researchers could explore the potential applications of this compound in other fields, such as cardiovascular disease and diabetes. Finally, further studies could be conducted to better understand the mechanism of action of this compound and to identify new targets for its therapeutic effects.
In conclusion, this compound is a promising compound that has potential applications in a variety of fields. While further research is needed to fully understand its mechanism of action and potential therapeutic uses, the current literature suggests that this compound may be a valuable tool for the development of new treatments for inflammatory conditions, cancer, and neurodegenerative diseases.
Applications De Recherche Scientifique
N-1-adamantyl-2-(2-ethoxy-4-formylphenoxy)acetamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in a variety of fields. One area of research has focused on the anti-inflammatory properties of this compound, with studies showing that it can reduce inflammation in animal models of arthritis and other inflammatory conditions.
Another area of research has focused on the potential anti-cancer properties of this compound. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, this compound has been found to have neuroprotective properties, with studies showing that it can protect neurons from damage in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-2-25-19-8-14(12-23)3-4-18(19)26-13-20(24)22-21-9-15-5-16(10-21)7-17(6-15)11-21/h3-4,8,12,15-17H,2,5-7,9-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMLTQKJOKWRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4411517.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4411520.png)
![2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B4411521.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)
![2,6-dimethyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411535.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4411550.png)

![1-{2-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411556.png)
![5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4411573.png)



